Electroplating Additive Performance: Hydroxyethanesulfonate Expands Cathode Current Density Range by 6× Versus No Additive
In sulfate-based tin electroplating baths, sodium 2-hydroxyethanesulfonate (sodium isethionate) demonstrates significant expansion of the operable cathode current density range. Baseline plating at 5 A without additive produces a 12 mm-wide black burnt deposit at the high current density edge. Addition of sodium 2-hydroxyethanesulfonate at 10 g/L (calculated as hydroxyethanesulfonate anion) enables plating at 10 A without burning, producing a light gray deposit. At 20 g/L additive loading, plating proceeds at 30 A without burning, representing a 6× increase in maximum operable current density compared to the additive-free baseline [1]. While these Hull cell data are for the sodium salt, class-level inference supports that the potassium salt exhibits comparable functional performance in this application due to the shared hydroxyethanesulfonate anion as the active species [2].
| Evidence Dimension | Maximum operable cathode current density in sulfate tin plating |
|---|---|
| Target Compound Data | Not directly measured for potassium salt; sodium isethionate at 20 g/L enables plating at 30 A without burning |
| Comparator Or Baseline | No additive: 5 A produces black burnt deposit with 12 mm burnt width |
| Quantified Difference | 6× increase in operable current density (5 A → 30 A) at 20 g/L additive loading |
| Conditions | Hull cell test; tin plating bath: Sn²⁺ (as stannous sulfate) 20 g/L, sulfuric acid 50 g/L, salicylic acid 0.1 g/L, 2,9-dimethylphenanthroline 5 mg/L; plating time 1 min |
Why This Matters
Expanded current density range enables higher throughput industrial plating and reduces defect rates at elevated production speeds.
- [1] 改善硫酸盐电镀液性能的添加剂. 赫尔槽试验数据: 无添加剂时5 A烧焦12 mm; 20 g/L羟乙基磺酸钠时30 A无烧焦. 2011. View Source
- [2] 电镀添加剂——硫酸盐镀液电镀金属及其合金的添加剂. 指出2-羟基乙烷磺酸的盐类(特别是钠盐)最适合作为电镀添加剂. 2012. View Source
